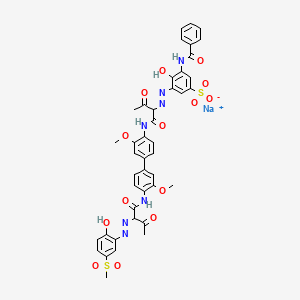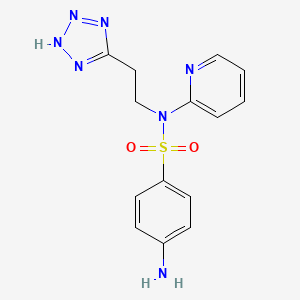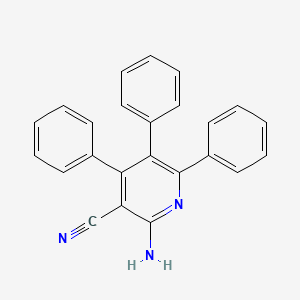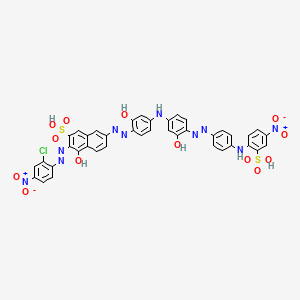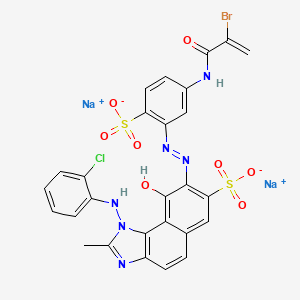
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, azo, and halogenated phenyl groups
Métodos De Preparación
The synthesis of 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt involves several steps:
Formation of the Naphthimidazole Core: The initial step involves the synthesis of the naphthimidazole core through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with an appropriate amine.
Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine reagents.
Final Assembly and Disodium Salt Formation: The final compound is assembled through a series of condensation and substitution reactions, followed by neutralization with sodium hydroxide to form the disodium salt.
Análisis De Reacciones Químicas
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups, leading to the formation of quinone and nitroso derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Aplicaciones Científicas De Investigación
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, leading to inhibition or activation of biological pathways. For example, the azo group can interact with cellular proteins, affecting their function and leading to biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt include:
1H-Naphth(1,2-d)imidazole-7-sulfonic acid derivatives: These compounds share the naphthimidazole core but differ in the substituents attached to the core.
Azo dyes: Compounds with similar azo groups but different aromatic systems.
Halogenated aromatic compounds: Compounds with similar halogen substituents but different core structures.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Número CAS |
72496-91-4 |
|---|---|
Fórmula molecular |
C27H18BrClN6Na2O8S2 |
Peso molecular |
779.9 g/mol |
Nombre IUPAC |
disodium;8-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-1-(2-chloroanilino)-9-hydroxy-2-methylbenzo[e]benzimidazole-7-sulfonate |
InChI |
InChI=1S/C27H20BrClN6O8S2.2Na/c1-13(28)27(37)31-16-8-10-21(44(38,39)40)20(12-16)32-33-24-22(45(41,42)43)11-15-7-9-19-25(23(15)26(24)36)35(14(2)30-19)34-18-6-4-3-5-17(18)29;;/h3-12,34,36H,1H2,2H3,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
Clave InChI |
JTANQVPWCXDKLE-UHFFFAOYSA-L |
SMILES canónico |
CC1=NC2=C(N1NC3=CC=CC=C3Cl)C4=C(C(=C(C=C4C=C2)S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)NC(=O)C(=C)Br)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Diethyl-4-[2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline](/img/structure/B14461674.png)
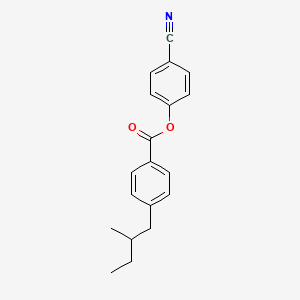



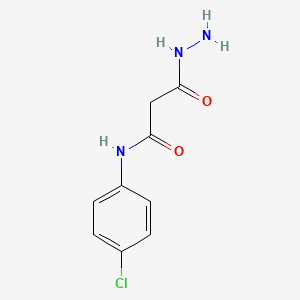
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
